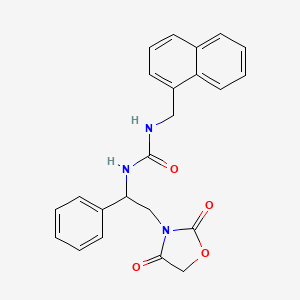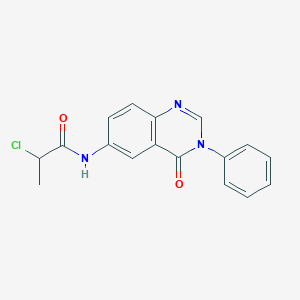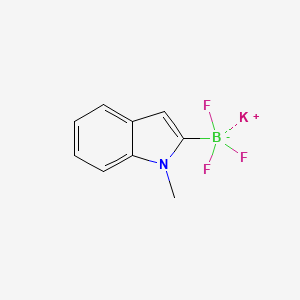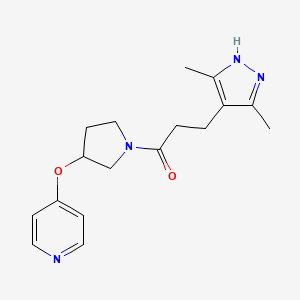
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea, also known as compound 1, is a small molecule inhibitor that has been extensively researched for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Conformational Studies and Self-Assembly
Research has demonstrated that compounds similar to "1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea" show interesting conformational adjustments, particularly in urea and thiourea-based assemblies. These adjustments occur through carbon–nitrogen bond rotation over an intramolecular hydrogen bonded synthon. Such compounds, including their urea derivatives, form homodimeric sub-assemblies within their respective assemblies, revealing the potential for designing complex molecular structures through self-assembly mechanisms. Notably, these conformational adjustments can influence the formation of polymorphic structures, which are of significant interest in the development of advanced materials (Phukan & Baruah, 2016).
Sensing and Detection Applications
Another study explored the physicochemical properties of a compound similar to the one , focusing on its application as a fluorescent chemosensor for the selective and sensitive detection of Al3+ ions. This highlights the compound's potential in environmental monitoring and analytical chemistry, where selective ion detection is crucial. The research outlined the mechanism of enhancement and complexation stoichiometry, emphasizing the compound's efficiency as a chemosensor (Asiri et al., 2018).
Synthesis of Complex Ring Systems
Compounds with urea functionalities have been utilized in synthesizing complex ring systems, such as benz[h]imidazo[1,2-c]quinazoline ring systems. These syntheses involve double cyclization processes, showcasing the versatility of urea derivatives in constructing intricate molecular architectures. Such ring systems are of interest due to their potential pharmacological activities (Petridou-Fischer & Papadopoulos, 1984).
Metal-Organic Frameworks (MOFs)
Research into metal-organic frameworks (MOFs) has also leveraged urea derivatives, demonstrating their utility in constructing MOFs with unique topologies and functional properties. For instance, a urea-functionalized MOF was synthesized and exhibited unprecedented (3,4)-connected topology, underscoring the role of urea derivatives in the development of new materials with potential applications in gas storage, separation, and catalysis (Yang et al., 2011).
Luminescent Biosensors
Urea-functionalized compounds have been applied as luminescent biosensors, exemplifying their role in biomedical research and diagnostics. A study on a urea-functionalized luminescent metal-organic framework demonstrated its application in detecting biomarkers for human poisoning, highlighting the compound's sensitivity and reversibility. This indicates the potential for developing advanced diagnostic tools based on urea derivatives (Lei et al., 2022).
Eigenschaften
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-21-15-30-23(29)26(21)14-20(17-8-2-1-3-9-17)25-22(28)24-13-18-11-6-10-16-7-4-5-12-19(16)18/h1-12,20H,13-15H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKYTORFYKUBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((Tetrahydrofuran-2-yl)methyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2451116.png)
![methyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2451117.png)
![methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2451119.png)

![methyl 5-(((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2451121.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2451122.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2451124.png)




![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2451132.png)
![N-(3,4-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2451134.png)
